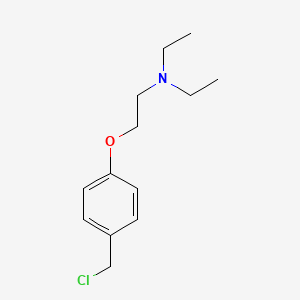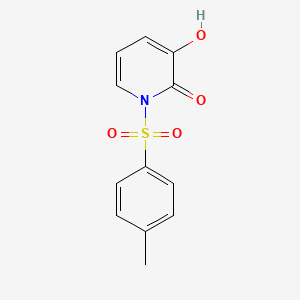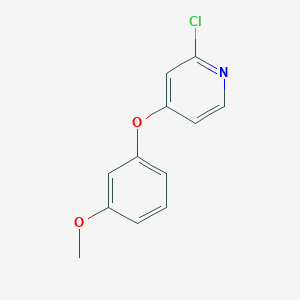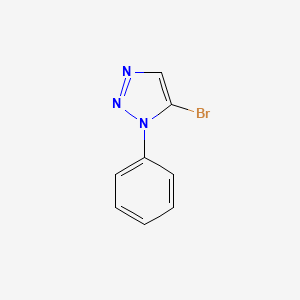
1-(3-chloro-2-methylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-chloro-2-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a chloro and a methyl group attached to the benzene ring, along with an ethanamine side chain
準備方法
The synthesis of 1-(3-chloro-2-methylphenyl)ethan-1-amine can be achieved through several routes. One common method involves the reaction of 3-chloro-2-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-(3-chloro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-chloro-2-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-chloro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
1-(3-chloro-2-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:
2-Methylphenethylamine: Similar structure but lacks the chloro group.
3-Chloro-2-methylphenethylamine: Similar structure but with different substitution patterns.
Phenylethylamine: The parent compound without any substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3 |
InChIキー |
HORZVKDMPQFKRP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)C(C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8680862.png)


